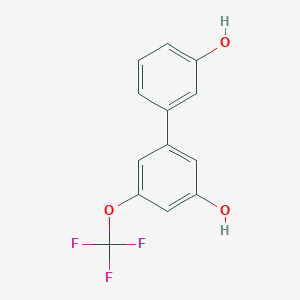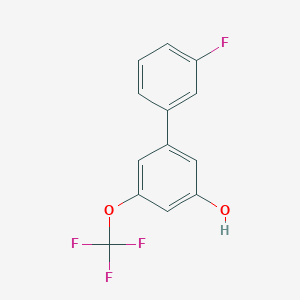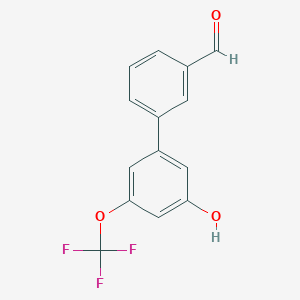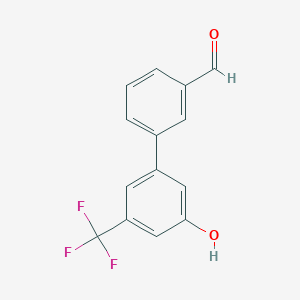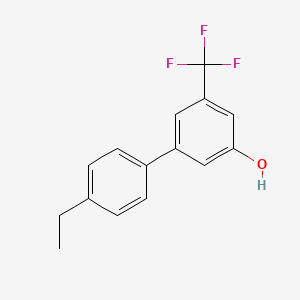
5-(2,3-Dimethylphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dimethylphenyl)-3-trifluoromethoxyphenol, 95% (5-(2,3-DMP-3-TFMOP), 95%) is an organic compound with a wide range of applications in the scientific research field. It is a white powder with a melting point of 104-106 °C and a boiling point of 174-175 °C. It is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). 5-(2,3-DMP-3-TFMOP), 95% is used in the synthesis of various compounds, as well as in biochemical and physiological research due to its unique chemical and physical properties.
Scientific Research Applications
5-(2,3-DMP-3-TFMOP), 95% has a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is used in the synthesis of various compounds, such as inhibitors of enzymes, drugs, and other biologically active compounds. It is also used in the study of enzyme kinetics, protein structure and function, and the development of new drugs.
Mechanism of Action
The mechanism of action of 5-(2,3-DMP-3-TFMOP), 95% is not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. It is also believed that the compound may act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-DMP-3-TFMOP), 95% are not well understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. It is also believed that the compound may act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(2,3-DMP-3-TFMOP), 95% in laboratory experiments is its stability and solubility in organic solvents. This makes it easy to handle and use in a variety of laboratory applications. Additionally, the compound is relatively inexpensive, making it a cost-effective option for laboratory experiments.
However, there are also certain limitations to using 5-(2,3-DMP-3-TFMOP), 95% in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very stable in the presence of heat or light, making it difficult to use in experiments that require high temperatures or exposure to light.
Future Directions
The future of 5-(2,3-DMP-3-TFMOP), 95% in scientific research is promising. The compound has a wide range of applications in the fields of biochemistry and physiology, and its unique chemical and physical properties make it an attractive option for laboratory experiments. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound, as well as to develop new compounds and drugs based on its structure. Additionally, further research is needed to develop improved synthesis methods for the compound, as well as to develop new uses and applications for it.
Synthesis Methods
The synthesis of 5-(2,3-DMP-3-TFMOP), 95% is typically conducted using a two-step process. In the first step, 2,3-dimethylphenol is reacted with trifluoromethoxyphenol in the presence of a base such as potassium carbonate. This reaction produces 5-(2,3-DMP-3-TFMOP), 95% as the main product. In the second step, the reaction mixture is purified by recrystallization to obtain a pure product.
properties
IUPAC Name |
3-(2,3-dimethylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-9-4-3-5-14(10(9)2)11-6-12(19)8-13(7-11)20-15(16,17)18/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEPOHUIQXTXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686527 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-02-3 |
Source


|
| Record name | 2',3'-Dimethyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


